molecular formula C21H21N3OS B2670606 4-((4-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 900000-31-9

4-((4-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2670606
CAS No.: 900000-31-9
M. Wt: 363.48
InChI Key: SSQVBQVFVGQFNJ-UHFFFAOYSA-N
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Description

Introduction to Cyclopenta[d]pyrimidine Derivatives

Historical Development of the Cyclopenta[d]pyrimidine Scaffold

The cyclopenta[d]pyrimidine scaffold emerged as a pharmacologically significant heterocyclic system in the late 20th century, with early synthetic efforts focusing on its fused bicyclic structure. Initial reports, such as the 1998 synthesis of 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine analogues as dihydrofolate reductase (DHFR) inhibitors, demonstrated the scaffold’s versatility in targeting enzymatic pathways. These compounds exhibited nanomolar inhibitory activity against Pneumocystis carinii and Toxoplasma gondii DHFR, establishing cyclopenta[d]pyrimidines as viable candidates for antiparasitic drug development. Subsequent work in 2006 expanded the scaffold’s applications through the regioselective synthesis of nitromethylene derivatives with insecticidal properties, underscoring its adaptability to diverse biological targets.

Table 1: Key Milestones in Cyclopenta[d]pyrimidine Research
Year Development Biological Activity Reference
1998 DHFR inhibitors with 2,4-diamino substitutions Antiparasitic (IC~50~: 0.14–21 μM)
2006 Nitromethylene derivatives Insecticidal (vs. Aphis craccivora)
2022 Thieno[3,2-d]pyrimidine antiplasmodials Antimalarial (EC~50~: 0.3–7 μM)

Positioning in Modern Medicinal Chemistry

The subject compound, 4-((4-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, represents a strategic advancement in scaffold functionalization. Its design incorporates two critical modifications:

  • Thioether linkage at C4 : The 4-methylbenzylthio group enhances hydrophobicity and potential target binding, analogous to sulfur-containing thieno[3,2-d]pyrimidines active against Plasmodium parasites.
  • Pyridin-4-ylmethyl substitution at N1 : This aromatic moiety may improve solubility and facilitate interactions with kinase or receptor binding pockets, as seen in trimethoprim analogues.

These features position the compound within a growing class of cyclopenta[d]pyrimidine derivatives optimized for dual-stage antiparasitic or anticancer activity, bridging historical DHFR-targeting strategies with modern structure-based drug design.

Structural Classification and Nomenclature

The compound’s IUPAC name systematically describes its fused bicyclic core and substituents:

  • Core : 6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
    • A pyrimidine ring fused to a cyclopentane ring at positions 5 and 6 (denoted by [d])
    • Ketone oxygen at position 2
  • Substituents :
    • 4-((4-Methylbenzyl)thio): Thioether group at C4, comprising a 4-methylbenzyl moiety
    • 1-(Pyridin-4-ylmethyl): Pyridine-containing methyl group at N1

This nomenclature aligns with conventions established for related compounds, such as 6,7-dihydro-5H-cyclopenta[d]pyrimidine (PubChem CID 11829418), ensuring consistency in literature reporting.

Current Research Significance of Thioether-Substituted Pyrimidines

Thioether functionalization has emerged as a critical strategy for modulating the physicochemical and pharmacological properties of pyrimidine derivatives:

  • Electron-withdrawing effects : The sulfur atom’s electronegativity polarizes adjacent bonds, potentially enhancing interactions with enzymatic nucleophiles.
  • Metabolic stability : Thioethers resist oxidative degradation more effectively than ethers, as demonstrated in Gamhepathiopine’s antiplasmodial thieno[3,2-d]pyrimidine derivatives.
  • Hydrophobicity tuning : The 4-methylbenzylthio group in the subject compound increases logP relative to oxygen analogues, potentially improving blood-brain barrier penetration for CNS targets.

Recent studies highlight thioether-pyrimidine hybrids in kinase inhibition and antimicrobial therapy, validating their continued relevance in medicinal chemistry.

Properties

IUPAC Name

4-[(4-methylphenyl)methylsulfanyl]-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-15-5-7-17(8-6-15)14-26-20-18-3-2-4-19(18)24(21(25)23-20)13-16-9-11-22-12-10-16/h5-12H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQVBQVFVGQFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multi-step organic reactionsKey reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow chemistry techniques allow for better control over reaction parameters, such as temperature and pressure, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

4-((4-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The methylbenzylthio group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, dimethylformamide.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various nucleophile-substituted derivatives.

Scientific Research Applications

4-((4-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues of Cyclopenta[d]pyrimidinone Derivatives

Compound A : 2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
  • Core Structure: Shares the cyclopenta[d]pyrimidinone backbone.
  • Substituents : (4-Methylbenzyl)thio group at position 2.
  • Key Differences : Lacks the pyridin-4-ylmethyl group present in the target compound. This absence reduces hydrogen-bonding capacity and may lower solubility in polar solvents compared to the target compound .
Compound B : 2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
  • Core Structure: Identical cyclopenta[d]pyrimidinone core.
  • Substituents : (4-Fluorobenzyl)thio group at position 2.
  • However, the ClogP value (a measure of lipophilicity) is likely higher than the target compound due to the fluorine atom’s hydrophobicity .
Compound C : 5-(4-Carbaldehydophenyl)-2-thioxo-benzo[6,7]chromeno[2,3-d]pyrimidin-4(5H)-one
  • Core Structure: Benzochromenopyrimidinone with a thioxo group.
  • Substituents : Carbaldehydophenyl group at position 3.
  • Spectral data (e.g., IR peak at 1670 cm⁻¹ for C=O stretch) suggest distinct reactivity compared to the target compound’s cyclopenta core .

Pharmacological and Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Core Structure Cyclopenta[d]pyrimidinone Cyclopenta[d]pyrimidinone Cyclopenta[d]pyrimidinone Benzochromenopyrimidinone
Substituents 4-(4-methylbenzyl)thio, 1-(pyridin-4-ylmethyl) 2-(4-methylbenzyl)thio 2-(4-fluorobenzyl)thio 5-(4-carbaldehydophenyl), 2-thioxo
Hydrogen-Bonding Sites Pyridine N, thioether S Thioether S Thioether S, F Aldehyde O, thioxo S
ClogP (Estimated) Moderate (~3.5) High (~4.0) Higher (~4.5) Low (~2.8)
Biological Target Not reported (speculative: kinase or protease) MMP13 inhibitor Not reported Not reported

Biological Activity

The compound 4-((4-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N3OS , with a molecular weight of 363.48 g/mol . The structure includes a cyclopenta[d]pyrimidinone core, which is known for various biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds with pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Certain derivatives demonstrate effective inhibition against bacteria and fungi.

The antitumor activity of pyrimidine derivatives often involves the induction of apoptosis in cancer cells. The compound's structural features may enhance its interaction with specific cellular targets, leading to cell cycle arrest and programmed cell death.

Case Studies

  • In vitro Studies : A study evaluated the cytotoxic effects of similar compounds on lung cancer cells (A549). The results indicated an IC50 value of 2.24 µM , suggesting potent activity compared to doxorubicin (IC50 = 9.20 µM) .
    CompoundIC50 (µM)
    4-Methylbenzyl derivativeTBD
    Doxorubicin9.20
    Other analogsVaries
  • Flow Cytometric Analysis : This analysis revealed that compounds could induce significant apoptosis in A549 cells at low concentrations (2.0–4.0 µM), with a notable increase in sub-G1 phase cells indicating apoptotic activity .

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have been documented extensively. In a recent study on related compounds, several exhibited significant activity against both Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainZone of Inhibition (mm)
4-Methylbenzyl derivativeE. coliTBD
Other derivativesS. aureusTBD

Summary of Findings

The biological activity of This compound appears promising based on its structural analogs:

  • Antitumor Activity : Demonstrated significant cytotoxicity and apoptosis induction in various cancer cell lines.
  • Antimicrobial Activity : Effective against a range of bacterial strains, indicating potential as an antimicrobial agent.

Q & A

Q. What synthetic routes are recommended for synthesizing 4-((4-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, and how can yield optimization be achieved?

Methodological Answer: The compound’s core structure resembles dihydropyrimidinone derivatives, which are typically synthesized via one-pot multicomponent reactions (e.g., Biginelli reaction) or stepwise functionalization of cyclopenta[d]pyrimidinone scaffolds . Key steps include:

  • Thioether formation : Reacting a thiol (e.g., 4-methylbenzylthiol) with a halogenated pyrimidinone intermediate under basic conditions (e.g., NaOH in dichloromethane) .
  • N-Alkylation : Introducing the pyridin-4-ylmethyl group via nucleophilic substitution using a pyridylmethyl halide.
  • Yield Optimization : Monitor reaction progress via LC-MS (e.g., m/z 383.0 [M+H]+ as in ) and adjust stoichiometry, solvent polarity, or catalyst (e.g., phase-transfer catalysts).

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., δ 6.08 ppm for CH2 in benzodioxole analogs ).
  • LC-MS : Verify molecular weight and purity (e.g., [M+H]+ ion detection) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity while minimizing confounding variables?

Methodological Answer: Adopt a split-split-plot design for in vitro or in vivo studies:

  • Main Plots : Test varying concentrations of the compound.
  • Subplots : Include control groups (e.g., vehicle, positive controls like known kinase inhibitors).
  • Sub-subplots : Replicate across multiple cell lines or animal models (n = 4 replicates with 5 samples each) .
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to isolate concentration-dependent effects .

Q. How should contradictory data on the compound’s biochemical efficacy (e.g., IC50 variability across studies) be analyzed?

Methodological Answer:

  • Source Identification : Compare assay conditions (e.g., ATP concentration in kinase assays, cell passage number).
  • Meta-Analysis : Aggregate data using standardized metrics (e.g., fold-change relative to controls) and apply mixed-effects models to account for inter-study variability .
  • Validation : Reproduce experiments under harmonized protocols (e.g., CLSI guidelines) .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., cyclin-dependent kinases) to estimate binding affinities .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Train models on pyrimidinone derivatives (e.g., using descriptors like LogP, polar surface area) to predict ADMET properties .

Q. How can environmental fate studies be structured to assess the compound’s ecological impact?

Methodological Answer:

  • Partitioning Studies : Measure LogP (e.g., estimated 1.97 for analogs ) to predict soil/water distribution.
  • Biotic Degradation : Use OECD 301F assays with activated sludge to quantify biodegradation half-life .
  • Toxicity Screening : Conduct Daphnia magna acute toxicity tests (LC50 determination) .

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